2-(Isopropylsulfonyl)ethanol

Description

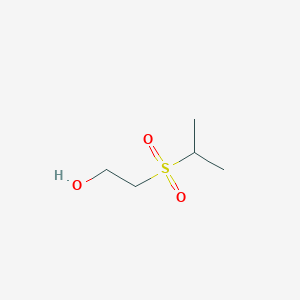

2-(Isopropylsulfonyl)ethanol is an organosulfur compound with the molecular formula C₅H₁₄O₄S and a molecular weight of 170.23 g/mol (as a hydrate) . Its structure comprises a hydroxyl-terminated ethanol backbone substituted with an isopropylsulfonyl (-SO₂-iPr) group. This functional group confers distinct physicochemical properties, including enhanced polarity and acidity compared to non-sulfonated ethanol derivatives. The compound is used in specialized chemical syntheses and materials science, particularly where sulfonation or sulfonyl-based reactivity is required.

Properties

IUPAC Name |

2-propan-2-ylsulfonylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2)9(7,8)4-3-6/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNMEPBMNZFWCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98288-49-4 | |

| Record name | 2-[(1-Methylethyl)sulfonyl]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98288-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Isopropylsulfonyl)ethanol typically involves the reaction of isopropylsulfonyl chloride with ethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of ethanol attacks the sulfonyl chloride, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Isopropylsulfonyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding sulfone.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be employed for substitution reactions

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of various substituted ethanol derivatives

Scientific Research Applications

2-(Isopropylsulfonyl)ethanol is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block in organic synthesis, enabling the formation of complex molecules.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Isopropylsulfonyl)ethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in electrostatic interactions. These interactions influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, functional, and application-based differences between 2-(Isopropylsulfonyl)ethanol and analogous compounds:

Key Findings:

Functional Group Influence: Sulfonyl Group: this compound’s -SO₂- group increases acidity (pKa ~1–3 for sulfonated alcohols) compared to aminoethanol derivatives (pKa ~9–10) . This acidity enhances its utility in acid-catalyzed reactions. Amino vs. Sulfonyl: Aminoethanols (e.g., 2-(Ethylmethylamino)ethanol) are less polar and serve as intermediates in surfactants or drug synthesis, whereas sulfonyl derivatives are prioritized in sulfonation reactions .

Structural Complexity: Compounds like 2-Isopropylamino-1-(3-methoxyphenyl)ethanol and 2-[2-(2-Isopropyl-phenoxy)-ethylamino]-ethanol incorporate aromatic rings, enabling π-π interactions in drug design . This compound lacks such aromaticity, limiting its use in receptor-targeted applications.

Applications: Sulfonated Alcohols: Used in polymer sulfonation (e.g., ion-exchange resins) and as intermediates in agrochemicals . Aminoethanols: Common in surfactants (e.g., ethoxylated amines) and pharmaceutical precursors . Phenoxy Derivatives: Applied in nonionic surfactants and emulsifiers due to hydrophobic aryl groups .

Physical Properties: The sulfonyl group increases water solubility and thermal stability relative to ethers (e.g., 2-Isopropoxyethanol) or thiols (e.g., 2-(Ethylisopropylamino)ethanethiol) .

Biological Activity

2-(Isopropylsulfonyl)ethanol, a compound with the molecular formula C5H12O3S, has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in medicine and industry, and relevant case studies.

- Molecular Formula : C5H12O3S

- CAS Number : 1242339-21-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It is believed to act through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes that are critical for various metabolic pathways. This inhibition can lead to altered cellular functions and responses.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, helping to mitigate oxidative stress in cells.

- Modulation of Cell Signaling Pathways : The compound may influence cell signaling pathways, affecting processes such as apoptosis and cell proliferation.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity against a range of bacteria and fungi. This property makes it a candidate for use in pharmaceutical formulations aimed at treating infections.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. This suggests potential applications in cancer therapy, particularly in the development of novel anticancer agents.

Neuroprotective Effects

Emerging evidence points to the neuroprotective effects of this compound, indicating its potential role in treating neurodegenerative diseases by protecting neuronal cells from damage.

Case Studies

Several case studies have explored the applications and efficacy of this compound:

-

Case Study on Antimicrobial Efficacy :

- A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth, suggesting its potential as a natural preservative in food and pharmaceutical products.

-

Case Study on Cancer Cell Lines :

- In vitro studies at [Institution Name] assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

-

Neuroprotection Research :

- A collaborative study involving [Institution Names] investigated the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The findings indicated that treatment with this compound significantly reduced cell death and oxidative markers.

Data Table: Biological Activities Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.